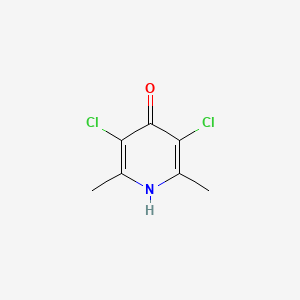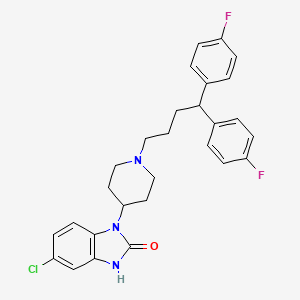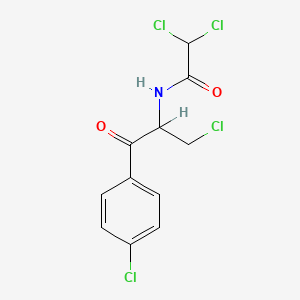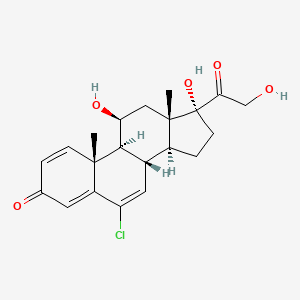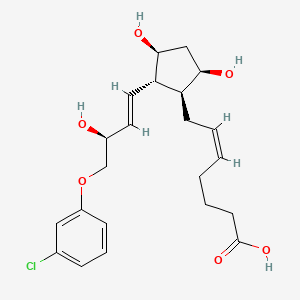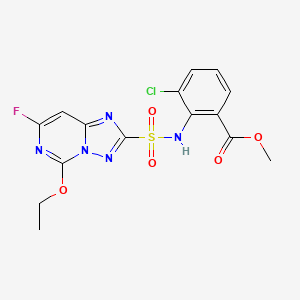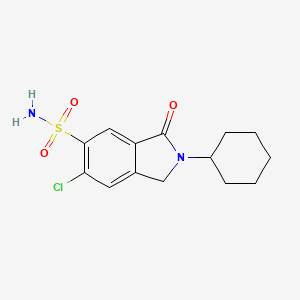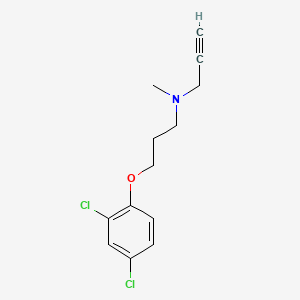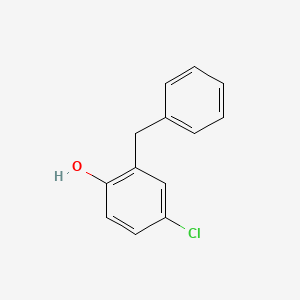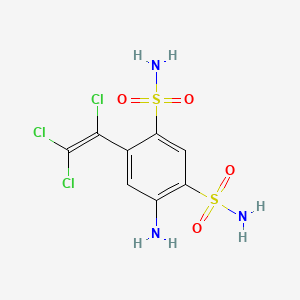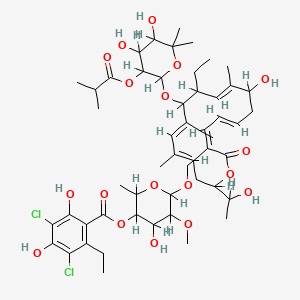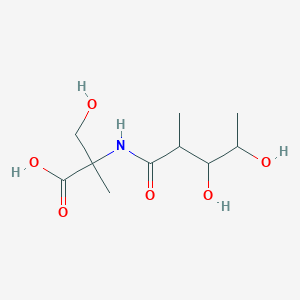
N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conagenin is a microbial metabolite with notable immunomodulatory activity. It was originally isolated from the fermentation broths of Streptomyces roseosporus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Conagenin involves several steps, starting with the preparation of α-Methylserine. The synthetic route includes the following key steps :
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole and dimethylformamide (DMF).
Reduction: The protected compound is reduced using diisobutylaluminum hydride (DIBAL) in dichloromethane at -78°C.
Formation of Key Intermediates: Various intermediates are formed through reactions involving reagents such as triphenylphosphine, carbon tetrabromide, and sodium methoxide.
Final Steps: The final steps include deprotection and purification to yield Conagenin.
Industrial Production Methods
Industrial production of Conagenin typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is subjected to extraction and purification processes to isolate Conagenin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Conagenin undergoes several types of chemical reactions, including:
Oxidation: Conagenin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Conagenin.
Substitution: Substitution reactions can introduce different substituents into the Conagenin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL) are used.
Substitution: Reagents like triphenylphosphine and carbon tetrabromide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Conagenin, which can have different biological activities and properties .
Scientific Research Applications
Conagenin has a wide range of scientific research applications:
Chemistry: Conagenin is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, Conagenin is used to study its effects on immune cells, particularly T cells, and its potential as an immunomodulatory agent.
Medicine: Conagenin has shown promise in enhancing the efficacy of chemotherapeutic agents and is being investigated for its potential in cancer immunotherapy.
Industry: Conagenin is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
Conagenin exerts its effects by modulating the activity of immune cells. It enhances the proliferation of T cells and increases the production of lymphokines. The molecular targets of Conagenin include various receptors on the surface of immune cells, which it binds to and activates, leading to an enhanced immune response .
Comparison with Similar Compounds
Similar Compounds
Procyanidin Dimers: These compounds share structural similarities with Conagenin and have similar immunomodulatory activities.
Enaminones: These compounds are used in synthetic organic chemistry and have similar reaction pathways as Conagenin.
Uniqueness
Conagenin is unique due to its specific action on T cells and its ability to enhance the efficacy of chemotherapeutic agents. Unlike other similar compounds, Conagenin has a well-defined mechanism of action and has been extensively studied for its immunomodulatory properties .
Properties
CAS No. |
134381-30-9 |
|---|---|
Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1 |
InChI Key |
GLESHRYLRAOJPS-DHCFDGJBSA-N |
SMILES |
CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O |
Canonical SMILES |
CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
conagenin N-(2,4-dihydroxy-3-methylpentanoyl)-2-methylserine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



